![molecular formula C16H21ClO3 B1325906 Ethyl 8-(3-chlorophenyl)-8-oxooctanoate CAS No. 898752-20-0](/img/structure/B1325906.png)
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate
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Description
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, also known as ECPOO, is a compound used in scientific research, primarily in biochemistry and physiology, to study the effects of certain chemicals on the body. ECPOO is a phenyl-substituted octanoic acid, with a chlorine atom attached to the phenyl group. This compound is used in experiments to study the biochemical and physiological effects of certain chemicals, and to gain insight into how these chemicals interact with the body.
Scientific Research Applications
Organic Semiconductor Development
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate may serve as a precursor in the synthesis of thiophene derivatives, which are crucial in the development of organic semiconductors . These semiconductors are pivotal for creating thin-film transistors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structural flexibility and electronic properties make it a candidate for tuning the semiconductor’s performance.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives, potentially synthesized from Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, act as corrosion inhibitors . They form a protective layer on metals, preventing oxidation and degradation. This application is significant in extending the life of metal structures and components in harsh environments.
Pharmaceutical Research
The compound’s role in pharmaceutical research is tied to its potential to create thiophene-based molecules. These molecules exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . By modifying the Ethyl 8-(3-chlorophenyl)-8-oxooctanoate structure, researchers can develop new drugs with improved efficacy and reduced side effects.
Material Science
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate could be used in material science to produce thiophene-based polymers . These polymers have applications in creating flexible electronics, smart materials, and photovoltaic cells. Their conductive and flexible nature makes them suitable for wearable technology and solar energy harvesting.
Agrochemical Synthesis
Thiophene derivatives, synthesized from Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, may find use in agrochemicals as pesticides or herbicides . Their biological activity against a range of pests and weeds can be harnessed to protect crops and improve agricultural productivity.
Analytical Chemistry
In analytical chemistry, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate-derived thiophene compounds could be used as reagents or indicators . They might react with specific analytes, causing a measurable change that can be used to detect or quantify the analytes in various samples.
properties
IUPAC Name |
ethyl 8-(3-chlorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFJIXVTZMXSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645578 |
Source
|
Record name | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |
CAS RN |
898752-20-0 |
Source
|
Record name | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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